

An In-depth Technical Guide to 9-(4-fluorophenyl)-9H-carbazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-(4-Fluorophenyl)-9H-carbazole

Cat. No.: B3179795

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **9-(4-fluorophenyl)-9H-carbazole** (CAS Number: 57103-14-7). This document consolidates available data on its physical and spectroscopic characteristics, outlines established synthetic methodologies, and explores the broader context of the biological activities associated with the carbazole scaffold, which may inform future research and drug development efforts.

Chemical and Physical Properties

9-(4-fluorophenyl)-9H-carbazole is a solid, off-white to pink compound. Its core structure consists of a carbazole ring system where the nitrogen atom is substituted with a 4-fluorophenyl group.

Table 1: Physicochemical Properties of 9-(4-fluorophenyl)-9H-carbazole

Property	Value	Reference
CAS Number	57103-14-7	[1]
Molecular Formula	C ₁₈ H ₁₂ FN	[1]
Molecular Weight	261.29 g/mol	[1]
Melting Point	123-125 °C	[1]
Appearance	Off-white to pink solid	[1]
Boiling Point	411.1 ± 37.0 °C (Predicted)	[1]
Density	1.17 ± 0.1 g/cm ³ (Predicted)	[1]

Table 2: Spectroscopic Data for 9-(4-fluorophenyl)-9H-carbazole

Spectrum Type	Key Peaks/Shifts
¹ H NMR (500 MHz, CDCl ₃)	δ 8.15 (d, J = 7.8 Hz, 2H), 7.59 (m, 2H), 7.49-7.42 (m, 4H), 7.33 (m, 2H), 7.27 (m, 2H)
¹³ C NMR (126 MHz, CDCl ₃)	δ 163.6 (d, J = 249.5 Hz), 140.8, 133.3 (d, J = 3.3 Hz), 128.9 (d, J = 8.5 Hz), 126.1, 123.5, 120.4, 120.1, 116.9 (d, J = 23.0 Hz), 109.6

Note: NMR data is interpreted from available literature and may require experimental verification.

Synthesis of 9-(4-fluorophenyl)-9H-carbazole

The synthesis of N-aryl carbazoles such as **9-(4-fluorophenyl)-9H-carbazole** is commonly achieved through cross-coupling reactions. The two most prevalent methods are the Ullmann condensation and the Buchwald-Hartwig amination. While a specific detailed protocol for this exact compound is not readily available in the provided search results, a general methodology for each approach is outlined below.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an amine and an aryl halide.^[2]

General Experimental Protocol:

- A reaction vessel is charged with carbazole, a fluoro-substituted aryl halide (e.g., 1-fluoro-4-iodobenzene or 1-bromo-4-fluorobenzene), a copper catalyst (e.g., copper(I) iodide or copper powder), a base (e.g., potassium carbonate or potassium phosphate), and a high-boiling point solvent (e.g., dimethylformamide or 1,4-dioxane).
- The reaction mixture is heated to a high temperature (typically >150 °C) and stirred for several hours to days.
- Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.
- The filtrate is then concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the desired **9-(4-fluorophenyl)-9H-carbazole**.

Figure 1: General workflow for the Ullmann condensation synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is often more efficient and proceeds under milder conditions than the Ullmann condensation.^[3]

General Experimental Protocol:

- To a reaction flask under an inert atmosphere (e.g., argon or nitrogen) is added carbazole, a fluoro-substituted aryl halide (e.g., 1-bromo-4-fluorobenzene), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., sodium tert-butoxide or cesium carbonate).
- A dry, degassed solvent (e.g., toluene or dioxane) is added, and the reaction mixture is heated to a moderate temperature (typically 80-120 °C) with stirring for several hours.

- The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- After completion, the reaction mixture is cooled, diluted with a suitable organic solvent, and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
- The crude product is purified by column chromatography to afford **9-(4-fluorophenyl)-9H-carbazole**.

Figure 2: General workflow for the Buchwald-Hartwig amination synthesis.

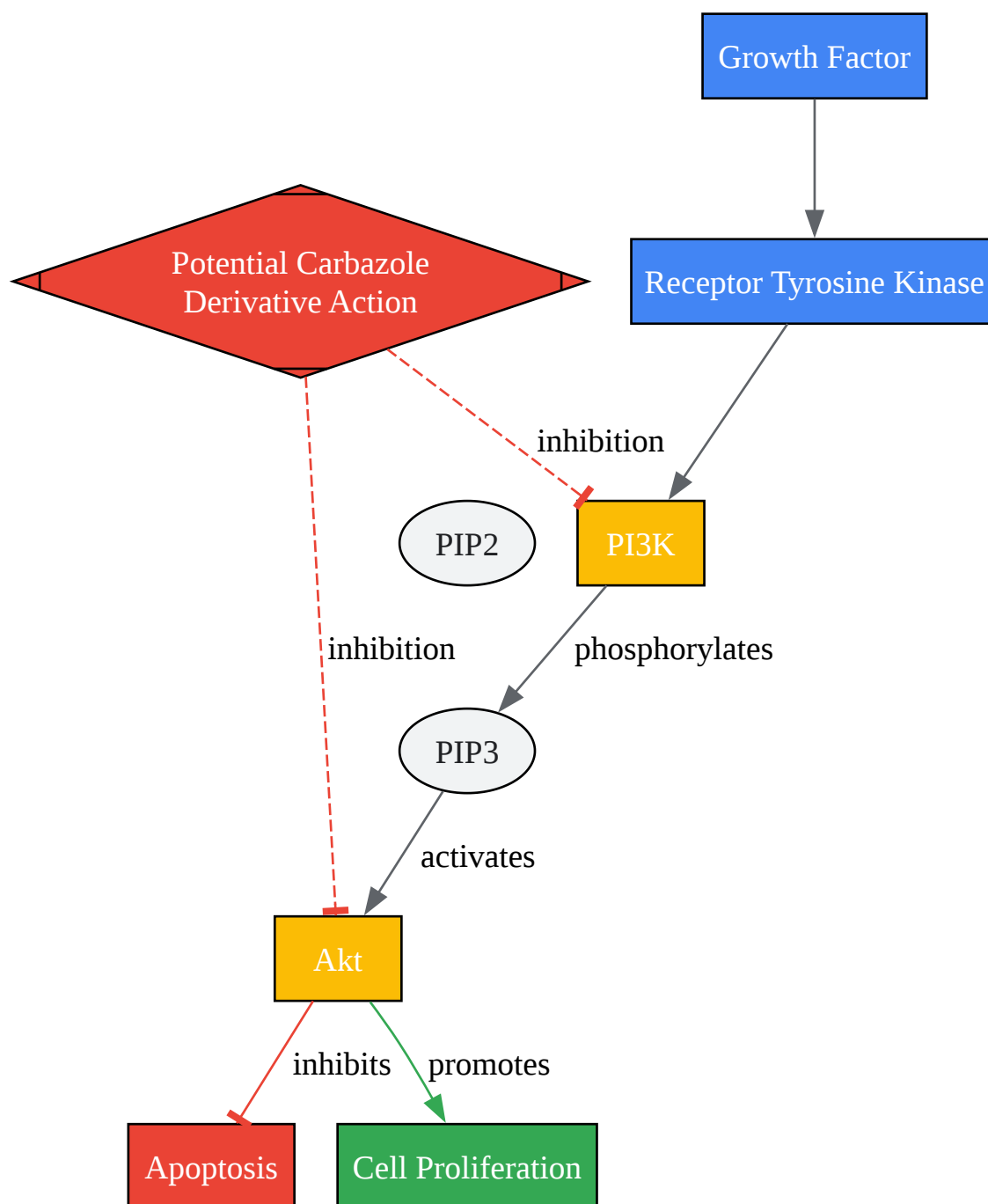
Potential Biological Activities and Signaling Pathways

While specific biological data for **9-(4-fluorophenyl)-9H-carbazole** is limited in the current literature, the carbazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, including those with anticancer and neuroprotective properties. [1] The introduction of a fluorine atom can often enhance metabolic stability and binding affinity of a molecule to its biological target.

Anticancer Potential

Carbazole derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[4] Key signaling pathways often implicated in these processes are the PI3K/Akt and MAPK/ERK pathways.

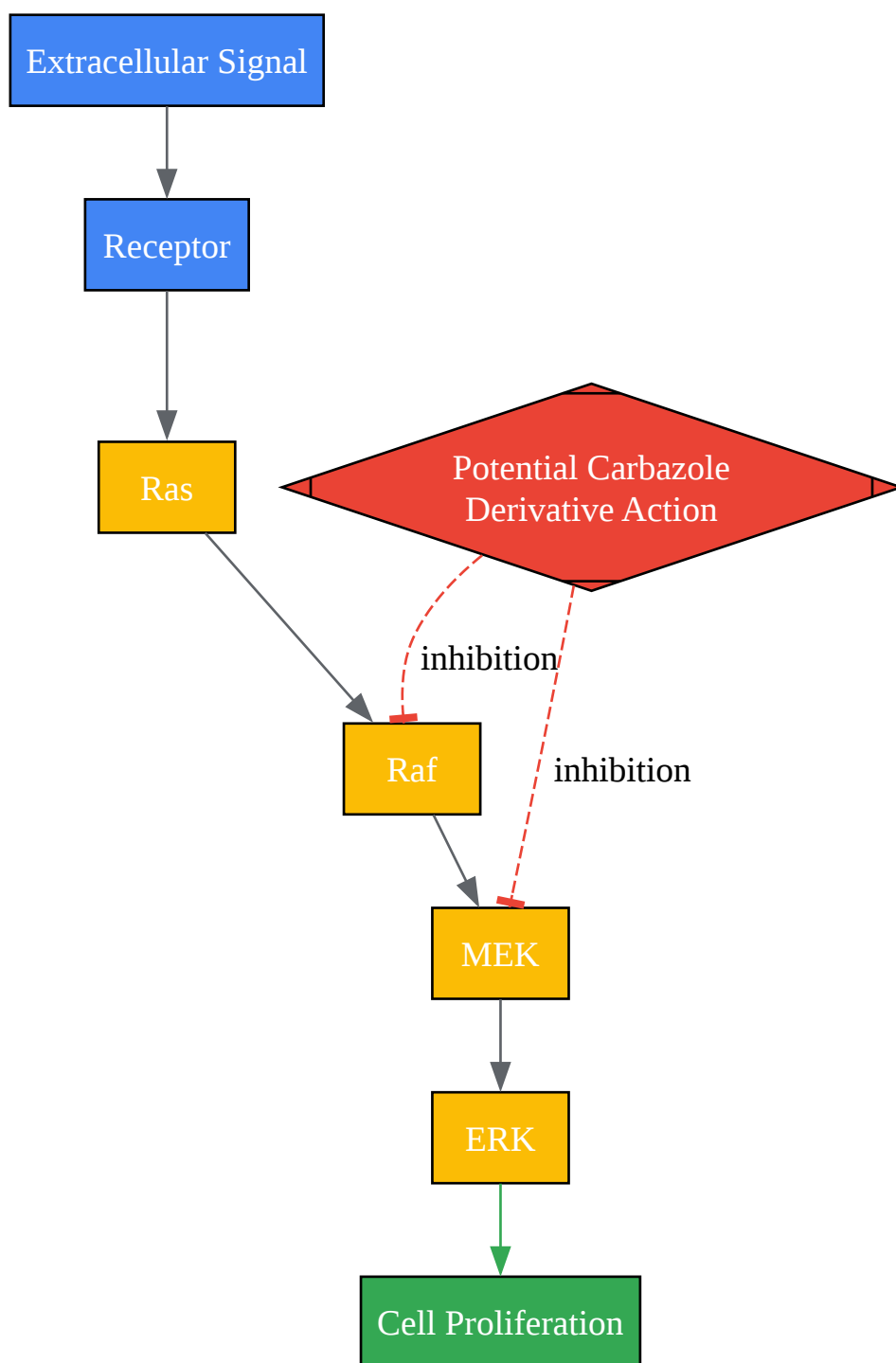
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation, and its dysregulation is a hallmark of many cancers.[5] Some anticancer agents act by inhibiting components of this pathway, leading to decreased cell survival and increased apoptosis.



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Figure 3: Potential inhibition of the PI3K/Akt signaling pathway by carbazole derivatives.

MAPK/ERK Signaling Pathway: This pathway is also central to cell proliferation, differentiation, and survival. Its aberrant activation is common in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.



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Figure 4: Potential inhibition of the MAPK/ERK signaling pathway by carbazole derivatives.

Neuroprotective Potential

Carbazole-containing compounds have also been investigated for their neuroprotective effects. The mechanisms underlying this activity are often linked to the reduction of oxidative stress and inflammation in neuronal cells.

Conclusion

9-(4-fluorophenyl)-9H-carbazole is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. While direct biological data is currently sparse, the well-documented anticancer and neuroprotective activities of the broader carbazole class suggest that this fluorinated derivative warrants exploration. Future research should focus on the development of optimized synthesis protocols, comprehensive biological screening, and elucidation of its specific mechanisms of action and interactions with key signaling pathways.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 9-(4-fluorophenyl)-9H-carbazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3179795#9-4-fluorophenyl-9h-carbazole-cas-number-and-properties]

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